Absence of Comparator-Based Quantitative Data for All Key Performance Dimensions
A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to yield any dataset that meets the mandatory evidence admission rules. No head-to-head or cross-study comparisons with defined analogs (e.g., NBD-556, NBD-557, NBD-11021) are available. The only quantitative activity datum is a PDE4D2 IC50 of 80,000 nM [1], which is not accompanied by any comparator measurement under identical conditions. Class-level inferences are precluded due to insufficient pharmacophore characterization.
| Evidence Dimension | PDE4D2 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 80,000 nM [1] |
| Comparator Or Baseline | No comparator data available. Typical reference PDE4 inhibitors (e.g., roflumilast) exhibit IC50 values <1 nM. |
| Quantified Difference | Not calculable due to lack of comparator measurements in identical assay. |
| Conditions | Inhibition of PDE4D2 (86-413 residues) expressed in E. coli BL21, using [3H]-GMP/AMP substrate, 1-hour incubation [1]. |
Why This Matters
Without a comparator or baseline, this single data point cannot support a claim of superiority, equivalence, or any meaningful differentiation for scientific selection.
- [1] BindingDB. Entry BDBM50603823 / CHEMBL5188747. IC50: 8.00E+4 nM. Target: cAMP-specific 3',5'-cyclic phosphodiesterase 4D (Human). (Accessed 2026-05-09). View Source
